1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide is a heterocyclic compound that contains a quinazoline ring substituted with a bromine atom at the 6-position and a piperidine ring attached to the 2-position of the quinazoline. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide, also known as Piperidine-4-Carboxamides, is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
Piperidine-4-Carboxamides interact with DNA gyrase, inhibiting the enzyme’s activity . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription in bacteria . The inhibition of DNA gyrase leads to DNA damage, similar to the action of fluoroquinolones .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . This disruption can lead to the cessation of these processes, resulting in bacterial cell death .
Pharmacokinetics
It has been shown to have antiviral activity in vitro against human α- coronavirus nl63, β-coronaviruses oc43, and the alpha and delta variants of sars-cov-2 . More research is needed to understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of DNA replication and transcription . This can lead to bacterial cell death, making it a potential candidate for antimicrobial therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific strain of bacteria can affect the compound’s efficacy . Additionally, the pH, temperature, and presence of other compounds can influence its stability and action . More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide has been found to interact with DNA gyrase, a type of enzyme found in Mycobacterium abscessus . This interaction is significant as it inhibits the function of the enzyme, leading to potential antimicrobial activities .
Cellular Effects
The compound has shown bactericidal and antibiofilm activity against strains representing all three subspecies of the M. abscessus complex . It has been observed to cause DNA gyrase-mediated DNA damage, similar to fluoroquinolones .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the wild-type enzyme but not the P4C-resistant mutant . This indicates that the compound specifically targets the wild-type DNA gyrase in M. abscessus .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully explored. It has been observed that the compound retains its activity against M. abscessus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Bromination: The quinazoline ring is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperidine Ring: The brominated quinazoline is reacted with piperidine-4-carboxamide under suitable conditions, often involving a base such as potassium carbonate or sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of piperidine-4-carboxylic acid and 6-bromoquinazoline-2-amine.
Scientific Research Applications
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used in studies targeting DNA gyrase in Mycobacterium abscessus, showing bactericidal and antibiofilm activity.
Chemical Biology: Employed in the development of novel inhibitors for various biological targets, including proteasomes and kinases.
Pharmaceutical Research: Explored for its potential to inhibit human coronaviruses, including SARS-CoV-2.
Comparison with Similar Compounds
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds:
Piperidine Derivatives: Compounds like N-(piperidine-4-yl)benzamide show similar biological activities but differ in their specific targets and potency.
Quinazoline Derivatives: Other quinazoline derivatives may have different substituents and exhibit varying degrees of biological activity.
List of Similar Compounds
- N-(piperidine-4-yl)benzamide
- 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
- 2-amino-4-(1-piperidine)pyridine derivatives
Properties
IUPAC Name |
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-11-1-2-12-10(7-11)8-17-14(18-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQLYWSUJAXUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C3C=C(C=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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